Lefamulin acetate

Descripción general

Descripción

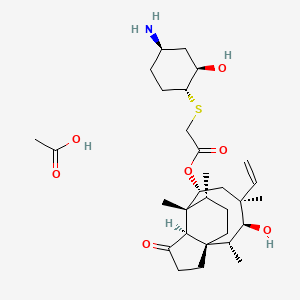

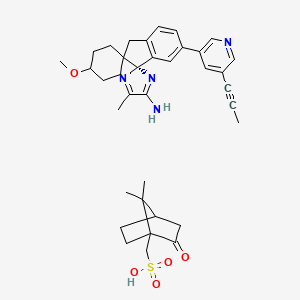

El acetato de lefamulina es un antibiótico pleuromutilínico semisintético que se utiliza principalmente para el tratamiento de la neumonía bacteriana adquirida en la comunidad (CABP) en adultos . Está disponible en formulaciones tanto orales como intravenosas y fue aprobado por la Administración de Alimentos y Medicamentos de los Estados Unidos (FDA) en agosto de 2019 . El acetato de lefamulina actúa inhibiendo la síntesis de proteínas bacterianas, lo que lo hace eficaz contra un amplio espectro de bacterias, incluidas las resistentes a otros antibióticos .

Análisis Bioquímico

Biochemical Properties

Lefamulin acetate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center of the 50S bacterial ribosome, thereby preventing the binding of transfer RNA for peptide transfer . This interaction disrupts the formation of peptide bonds, which is essential for bacterial protein synthesis. This compound interacts with various biomolecules, including ribosomal RNA and proteins, to exert its antibacterial effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their ability to synthesize proteins, which is vital for their growth and replication . This inhibition leads to the death of bacterial cells. In addition to its antibacterial effects, this compound has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

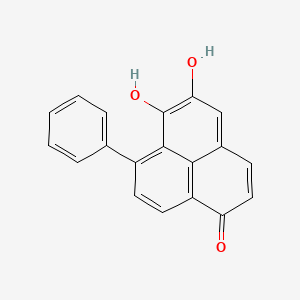

The molecular mechanism of this compound involves its selective inhibition of prokaryotic ribosomal protein synthesis. This compound binds to the peptidyl transferase center of the 50S ribosomal subunit, causing an induced fit that tightens the binding pocket around the antibiotic . This binding prevents the proper positioning of transfer RNA, thereby inhibiting peptide bond formation and protein synthesis. The unique structure of this compound, including its tricyclic mutilin core and C14 side chain, is essential for its binding interactions and antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its antibacterial activity over extended periods . Like many antibiotics, it can undergo degradation under certain conditions, which may affect its long-term efficacy. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on bacterial populations, leading to significant reductions in bacterial load over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the area under the curve (AUC)/MIC ratio is a critical parameter for predicting the efficacy of this compound . Higher dosages of this compound have been associated with greater reductions in bacterial colony-forming units (CFU), indicating increased antibacterial activity. At very high doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and hepatic derangement .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of this compound are then excreted through the kidneys. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy. Additionally, interactions with other drugs that affect cytochrome P450 enzymes can alter the metabolism of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It rapidly penetrates the epithelial lining fluid (ELF) of the lungs, which is crucial for its effectiveness in treating respiratory infections . The transport of this compound from plasma to ELF is facilitated by its chemical properties and interactions with transport proteins. This distribution ensures that this compound reaches the site of infection in sufficient concentrations to exert its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center of the 50S ribosomal subunit . This localization is essential for its activity, as it directly interferes with bacterial protein synthesis. This compound does not require specific targeting signals or post-translational modifications to reach its site of action, as its chemical structure allows it to interact directly with the ribosomal subunit .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de lefamulina se sintetiza a través de una serie de reacciones químicas que comienzan con la pleuromutilina, un producto natural derivado del hongo Pleurotus mutilus . Uno de los intermediarios críticos en la síntesis es la ((1R,3R,4R)-4-bromo-3-hidroxi-ciclohexil) tert-butiloxicarbonilamida, que se hace reaccionar con la tio-pleuromutilina en presencia de hidróxido de sodio para producir la forma protegida de la lefamulina .

Métodos de producción industrial: La producción industrial del acetato de lefamulina implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza . El proceso normalmente incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad . El producto final se formula en tabletas orales o soluciones intravenosas para uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de lefamulina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto con el fin de mejorar su actividad antibacteriana y sus propiedades farmacocinéticas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación del acetato de lefamulina incluyen agentes oxidantes como el periodato de sodio, agentes reductores como el borohidruro de sodio y grupos protectores como el tert-butiloxicarbonilo (Boc) . Las condiciones de reacción a menudo implican temperaturas controladas, ajustes del pH y el uso de solventes como el etanol y el diclorometano .

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan aún más para producir el ingrediente farmacéutico activo final, el acetato de lefamulina . Estos intermediarios se monitorizan cuidadosamente para asegurar que se alcance la estructura química y la actividad deseadas .

Aplicaciones Científicas De Investigación

El acetato de lefamulina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, sirve como un compuesto modelo para estudiar los derivados de la pleuromutilina y su síntesis . En biología, se utiliza para investigar la síntesis de proteínas bacterianas y los mecanismos de resistencia . En medicina, el acetato de lefamulina se utiliza principalmente para tratar la CABP, pero también se está explorando para otras infecciones bacterianas . Industrialmente, se utiliza en el desarrollo de nuevos antibióticos y formulaciones farmacéuticas .

Mecanismo De Acción

El acetato de lefamulina ejerce sus efectos antibacterianos uniéndose al centro peptidil transferasa de la subunidad ribosómica 50S en las bacterias . Esta unión evita la alineación adecuada del ARNt, inhibiendo así la formación del enlace peptídico y la síntesis de proteínas . El núcleo tricíclico único del acetato de lefamulina, junto con sus cadenas laterales, le permite interactuar con múltiples sitios en el ribosoma, lo que aumenta su actividad antibacteriana y reduce la probabilidad de desarrollo de resistencia .

Comparación Con Compuestos Similares

El acetato de lefamulina es único entre los antibióticos pleuromutilínicos debido a su naturaleza semisintética y su capacidad de administrarse tanto por vía oral como intravenosa . Compuestos similares incluyen la tiamulina y la valnemulina, que también son derivados de la pleuromutilina, pero se utilizan principalmente en medicina veterinaria . En comparación con estos compuestos, el acetato de lefamulina tiene un espectro de actividad más amplio y está específicamente diseñado para uso humano .

Propiedades

IUPAC Name |

acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027897 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350636-82-6 | |

| Record name | Lefamulin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?

A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)

![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)